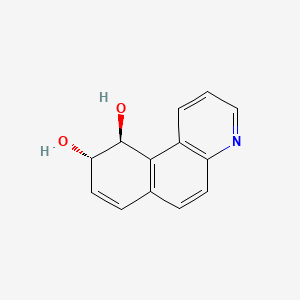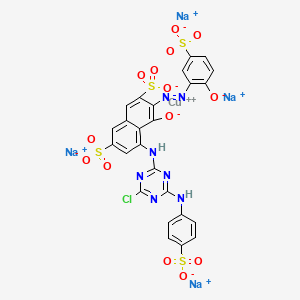
2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one is a heterocyclic compound that features a fused furan and azepine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one typically involves the annulation of an azepine ring to a five-membered heteroaromatic ring. One common method includes the rearrangement of azido compounds followed by ring expansion reactions . For instance, the tetraphenylporphyrin iron chloride catalyzed rearrangement of methyl 2-azido-4-(1-benzylpiperidin-4-ylidene) but-2-enoate can be used to construct the azepine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the azepine ring.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogens or other functional groups .
Scientific Research Applications
2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as cytotoxic agents against various cancer cell lines.
Biological Studies: It can be used to study the inhibition of enzymes like cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Pharmaceutical Development: The compound’s unique structure makes it a candidate for developing new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to cytotoxic effects in cancer cells . The specific pathways involved include the formation of strong hydrogen bonds and electrostatic interactions with the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyrrolo[3,2-c]azepin-4-ones: These compounds share a similar azepine ring structure and have shown cytotoxic activity against cancer cell lines.
2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one: This compound is structurally similar and can undergo similar chemical reactions.
Uniqueness
What sets 2-(Hydroxy(oxido)amino)-3-methyl-5,6,7,8-tetrahydro-4H-furo(3,2-c)azepin-4-one apart is its specific functional groups, which confer unique reactivity and biological activity. Its ability to form strong hydrogen bonds and electrostatic interactions makes it a potent inhibitor of enzymes like CDKs .
Properties
| 61190-66-7 | |
Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
3-methyl-2-nitro-5,6,7,8-tetrahydrofuro[3,2-c]azepin-4-one |
InChI |
InChI=1S/C9H10N2O4/c1-5-7-6(15-9(5)11(13)14)3-2-4-10-8(7)12/h2-4H2,1H3,(H,10,12) |
InChI Key |
WDKROQKNZOYXFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=O)NCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)
![(1S,14S)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12799879.png)
